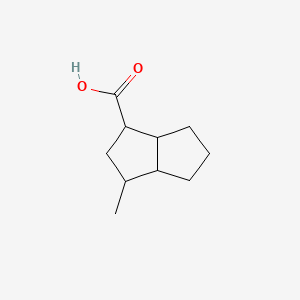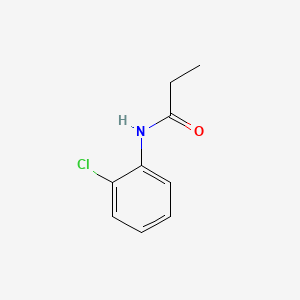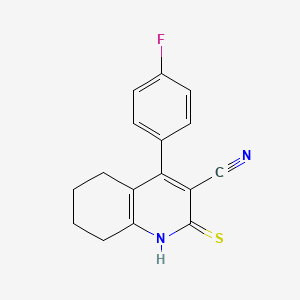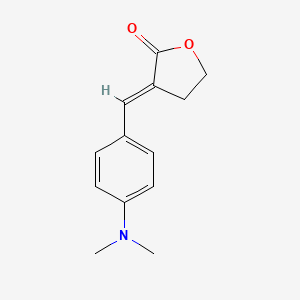
Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a triethylamine moiety and a phenylcyclohexyl group linked through an ether bond, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride typically involves the reaction of triethylamine with 2-(1-phenylcyclohexyl)oxyethanol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the ether bond. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the cyclohexyl ring, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triethylamine moiety, with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenylcyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-alkylated triethylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is used as a reagent in organic synthesis, particularly in the formation of ether bonds and as a base in various reactions.
Biology: In biological research, this compound is utilized in the study of membrane proteins and as a precursor in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological pathways.
Industry: Industrially, it is employed in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylcyclohexyl group can modulate the activity of these targets, leading to various biological effects. The triethylamine moiety can act as a base, facilitating proton transfer reactions.
Comparison with Similar Compounds
Triethylamine: A simpler analog without the phenylcyclohexyl group.
2-(1-Phenylcyclohexyl)oxyethanol: The precursor in the synthesis of the target compound.
N,N-Diethyl-2-(1-phenylcyclohexyl)oxyethanamine: A related compound with similar structural features.
Uniqueness: Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
111413-21-9 |
|---|---|
Molecular Formula |
C18H30ClNO |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
N,N-diethyl-2-(1-phenylcyclohexyl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-3-19(4-2)15-16-20-18(13-9-6-10-14-18)17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI Key |
PRVFBGAMVGICNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-(2-methylpropyl)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11999030.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)



![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)



![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)

